3-Trimethylsilyl-3-buten-2-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-trimethylsilylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OSi/c1-6(8)7(2)9(3,4)5/h6,8H,2H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXHBOQWMCKXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450349 | |
| Record name | 3-Buten-2-ol, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66374-47-8 | |
| Record name | 3-Buten-2-ol, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Trimethylsilyl 3 Buten 2 Ol
Classical Approaches to (Vinylsilyl)carbinols
Traditional methods for the synthesis of (vinylsilyl)carbinols like 3-trimethylsilyl-3-buten-2-ol have heavily relied on Grignard reagents and the reduction of corresponding ketones.
Grignard Reagent-Mediated Additions to Silylated Carbonyls
A foundational method for synthesizing this compound involves the reaction of a Grignard reagent with a silylated carbonyl compound. pressbooks.pubreadchemistry.comiitk.ac.in Specifically, the addition of a methyl Grignard reagent to 3-trimethylsilyl-3-buten-2-one serves as a direct route to the target alcohol. The Grignard reagent, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ketone. pressbooks.pubmasterorganicchemistry.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final alcohol product. libretexts.org
A detailed procedure involves preparing (1-bromoethynyl)trimethylsilane, which then reacts with magnesium to form a Grignard reagent. orgsyn.org This organomagnesium species subsequently reacts with acetaldehyde. orgsyn.org The reaction mixture is then hydrolyzed to produce this compound. orgsyn.org
Reaction Scheme:
Formation of the Grignard Reagent: (CH₃)₃SiC≡CBr + Mg → (CH₃)₃SiC≡CMgBr
Reaction with Acetaldehyde: (CH₃)₃SiC≡CMgBr + CH₃CHO → Intermediate Alkoxide
Hydrolysis: Intermediate Alkoxide + H₂O → this compound
| Reactant 1 | Reactant 2 | Product | Reference |
| (1-Bromoethynyl)trimethylsilane/Mg | Acetaldehyde | This compound | orgsyn.org |
Reduction of α-Silylated Vinyl Ketones
Another classical approach is the reduction of the corresponding α-silylated vinyl ketone, 3-trimethylsilyl-3-buten-2-one. orgsyn.orgenamine.net This ketone is a versatile Michael acceptor used in various organic syntheses. enamine.net The reduction of the carbonyl group can be achieved using various reducing agents. For instance, lithium aluminum hydride (LAH) has been used for the reduction of 4-silylbutyn-2-ones to provide 4-silylbuten-2-ols in good yields. gelest.com A similar reduction of 3-trimethylsilyl-3-buten-2-one with sodium borohydride (B1222165) in methanol (B129727) can also yield this compound. mdpi.com
| Ketone | Reducing Agent | Product | Reference |
| 3-Trimethylsilyl-3-buten-2-one | Sodium Borohydride/Methanol | This compound | mdpi.com |
| 4-Silylbutyn-2-ones | Lithium Aluminum Hydride | 4-Silylbuten-2-ol | gelest.com |
Advanced and Stereoselective Synthetic Pathways
More recent synthetic strategies have focused on achieving high stereoselectivity in the preparation of this compound and related chiral alcohols. These methods are crucial for applications where a specific enantiomer is required.
Enantioselective Preparation via Biocatalysis (e.g., Lipase-Catalyzed Resolutions)
Biocatalysis, particularly using lipases, has emerged as a powerful tool for the enantioselective synthesis of chiral alcohols. rsc.orgrsc.orgresearchgate.net Lipase-catalyzed kinetic resolution is a common strategy. rsc.org In this process, a racemic mixture of the alcohol is subjected to a lipase-mediated transformation, such as acylation, where one enantiomer reacts at a much faster rate than the other. This allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting or unreacted enantiomer of the alcohol. rsc.org
An improved procedure for the resolution of the related compound, 4-trimethylsilyl-3-butyn-2-ol (B1225485), has been developed using lipase-mediated acetylation. nih.gov This methodology is highly relevant for producing enantiopure forms of silylated carbinols. Lipases from Candida antarctica (CALB) are often effective for such resolutions. researchgate.net The choice of solvent can significantly impact the efficiency of the resolution. researchgate.net
| Racemic Alcohol | Enzyme | Outcome | Reference |
| 4-Trimethylsilyl-3-butyn-2-ol | Lipase (B570770) | Enantiomeric resolution | nih.gov |
| General Secondary Alcohols | Lipase B from Candida antarctica (CALB) | Kinetic resolution | researchgate.net |
Asymmetric Hydrogenation of Silylated Ketones or Alkynes
Asymmetric hydrogenation is a highly efficient method for producing chiral alcohols from prochiral ketones or alkynes. mdpi.com This technique utilizes chiral transition metal catalysts, often based on ruthenium or iridium, to deliver hydrogen stereoselectively. mdpi.comnih.gov The hydrogenation of 3-trimethylsilyl-3-buten-2-one using a chiral catalyst would be a direct route to enantiomerically enriched this compound.
While direct asymmetric hydrogenation of 3-trimethylsilyl-3-buten-2-one is a plausible strategy, a related method involves the semihydrogenation of a silylated alkyne. For instance, the semihydrogenation of 4-(trimethylsilyl)-3-butyn-1-ol using a Lindlar catalyst (palladium on barium sulfate (B86663) poisoned with quinoline) yields (Z)-4-(trimethylsilyl)-3-buten-1-ol. orgsyn.org This demonstrates the potential for controlling the stereochemistry of the double bond through catalytic hydrogenation.
| Substrate | Catalyst System | Product | Key Feature | Reference |
| Prochiral Ketones | Chiral Iridium Complexes | Chiral Alcohols | High enantioselectivity | mdpi.com |
| Prochiral Ketones | [RuCl₂(phosphane)₂(1,2-diamine)] | Chiral Alcohols | High efficiency and stereoselectivity | nih.gov |
| 4-(Trimethylsilyl)-3-butyn-1-ol | 5% Pd/BaSO₄, Quinoline, H₂ | (Z)-4-(Trimethylsilyl)-3-buten-1-ol | Stereoselective semihydrogenation | orgsyn.org |
Stereoselective Copper-Mediated Additions
Furthermore, copper-mediated Sₙ2' reactions have been used for the stereoselective synthesis of substituted allylic silanes. acs.org These methods highlight the capability of copper-based reagents to control stereochemistry in the formation of carbon-carbon bonds adjacent to a silyl (B83357) group.
| Reactants | Reagent/Catalyst | Product | Key Feature | Reference |
| Ethyl tetrolate, (TMS)₂CuLi·LiCN | Diisobutylaluminum hydride (for reduction) | (E)-3-Trimethylsilyl-2-buten-1-ol | Stereoselective addition | tandfonline.com |
| Allylic substrates, Functionalized zinc organometallics | Copper catalyst | α-Ionone derivatives | Anti Sₙ2' substitution | uni-muenchen.de |
Generation from Silylated Acetylenic Precursors followed by Reduction
A prominent and effective route to this compound involves a two-step sequence commencing with a silylated acetylenic precursor. This method hinges on the initial construction of a propargyl alcohol skeleton, followed by the stereoselective reduction of the carbon-carbon triple bond.
The synthesis typically begins with the generation of a lithium acetylide from a terminal silylated alkyne, such as ethynyltrimethylsilane. This is achieved through deprotonation with a strong base like n-butyllithium (n-BuLi). The resulting nucleophilic acetylide is then reacted with an aldehyde, commonly acetaldehyde, to form the key intermediate, 4-(trimethylsilyl)-3-butyn-2-ol. ucla.edu This propargylic alcohol contains the necessary carbon framework and functional groups poised for the subsequent reduction step. ucla.edu
The critical transformation is the reduction of the alkyne in 4-(trimethylsilyl)-3-butyn-2-ol to an alkene. Lithium aluminum hydride (LAH) is a frequently employed reagent for this purpose. ucla.edugelest.com The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature. ucla.edu This hydride reduction of the propargylic alcohol proceeds to yield the target allylic alcohol, this compound. ucla.edu The stereochemical outcome of this reduction is noteworthy, often favoring the formation of the (E)-isomer. ucla.edu Research has shown that reduction of silyl-substituted propargylic alcohols with LAH in THF at low temperatures preferentially forms (E)-allylic alcohols. researchgate.net
| Step | Precursor | Reagents | Intermediate/Product | Yield | Key Findings | Reference |
| 1. Acetylide Addition | Trimethylsilylacetylene (B32187) | 1. n-BuLi2. Acetaldehyde | 4-(Trimethylsilyl)-3-butyn-2-ol | 80% | Formation of the key propargylic alcohol precursor. | ucla.edu |
| 2. Reduction | 4-(Trimethylsilyl)-3-butyn-2-ol | Lithium Aluminum Hydride (LAH) in THF | (E)-4-(Trimethylsilyl)-but-3-en-2-ol | Good | Reduction of the alkyne provides the target allylic alcohol, primarily as the E-isomer. | ucla.edugelest.com |
Chemo- and Regioselective Considerations in Synthesis
The synthesis of this compound is a case study in the importance of controlling chemo- and regioselectivity. The utility of this compound as a synthetic intermediate is directly tied to the ability to produce it without contamination from isomers or byproducts.
Regioselectivity:
A primary regiochemical challenge arises during the initial C-C bond formation, specifically the addition of the metallated silyl-alkyne to an aldehyde. This reaction can potentially yield two constitutional isomers: the desired β-acetylenic alcohol (which leads to the vinylsilane upon reduction) or the corresponding α-allenic alcohol. oup.com
Research into the reaction of metallated 1-(trimethylsilyl)propyne with aldehydes has demonstrated that the choice of the metal counter-ion is critical in dictating the regiochemical outcome. oup.com While lithium reagents can produce mixtures, organotitanium reagents, generated by transmetalation with a titanium salt, show a dramatic shift in selectivity. oup.com For instance, the reaction of lithiated 1-substituted propynes with aldehydes often results in mixtures, whereas the corresponding titanium reagents can condense with aldehydes to give α-allenic alcohols with high selectivity. oup.com This highlights that for the successful synthesis of the 4-(trimethylsilyl)-3-butyn-2-ol precursor, conditions must be carefully chosen to favor the formation of the acetylenic product over the allenic alternative.
| Metal Reagent | Alkyne Precursor | Aldehyde | Dominant Product Type | Reference |
| Lithium | 1-Substituted Propyne | R-CHO | Mixture of Acetylenic/Allenic Alcohols | oup.com |
| Titanium | 1-Substituted Propyne | R-CHO | α-Allenic Alcohol | oup.com |
Chemoselectivity:
Chemoselectivity is another crucial consideration, particularly during the reduction of the 4-(trimethylsilyl)-3-butyn-2-ol intermediate. The chosen reducing agent must selectively reduce the carbon-carbon triple bond while leaving the alcohol and the trimethylsilyl (B98337) group untouched. Reagents like lithium aluminum hydride (LAH) are effective in this regard, chemoselectively delivering hydride to the alkyne. ucla.edugelest.com The inherent stability of the C-Si bond and the hydroxyl group under these conditions prevents unwanted side reactions, such as desilylation or reduction of the alcohol.
Stereochemical Aspects and Control in 3 Trimethylsilyl 3 Buten 2 Ol Chemistry
Enantiomeric Forms and Chiral Resolution Strategies
3-Trimethylsilyl-3-buten-2-ol exists as a pair of enantiomers, (R)-3-trimethylsilyl-3-buten-2-ol and (S)-3-trimethylsilyl-3-buten-2-ol, due to the chiral carbon atom at the second position bearing the hydroxyl group. The separation of these enantiomers is crucial for their application in asymmetric synthesis. A prevalent and effective method for resolving racemic mixtures of chiral alcohols, including those with silyl (B83357) groups, is enzymatic kinetic resolution. nih.govnih.govrsc.org
Lipases are a class of enzymes widely employed for the kinetic resolution of chiral alcohols through enantioselective acylation or hydrolysis. nih.govnih.gov In a typical kinetic resolution process, one enantiomer of the racemic alcohol is preferentially acylated by the lipase (B570770) in the presence of an acyl donor, such as vinyl acetate, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the unreacted alcohol).
For structurally related compounds like 4-trimethylsilyl-3-butyn-2-ol (B1225485), lipase-mediated kinetic resolution has been shown to be highly efficient. researchgate.netnih.gov For instance, studies on aryltrimethylsilyl chiral alcohols have demonstrated that lipases can achieve high enantiomeric ratios (E > 200) and produce both the remaining (S)-alcohol and the (R)-acetylated product with excellent enantiomeric excess (>99%). nih.gov The choice of lipase, solvent, and reaction conditions can significantly influence the efficiency and stereoselectivity of the resolution. msu.edu
| Enzyme | Substrate Type | Acyl Donor | Outcome | Reference |
| Lipase | Aryltrimethylsilyl chiral alcohols | Vinyl acetate | High conversion (c=50%), E > 200, >99% ee for (S)-alcohol and (R)-acetate | nih.gov |
| Novozym 435 | (±)-1-hydroxyallyltrimethylsilane | Vinyl acetate | Good selectivity and shorter reaction times compared to other lipases | msu.edu |
| Candida parapsilosis | 4-(trimethylsilyl)-3-butyn-2-one | - | Asymmetric reduction to enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol | researchgate.net |
Diastereoselective Control in Reactions Involving the Compound
In the context of silyl-substituted allylic alcohols, Barbier-type reactions have been developed for the anti-diastereo- and enantioselective synthesis of β-trimethylsilyl homoallylic alcohols. nih.gov These reactions demonstrate that high levels of diastereoselectivity can be achieved, often favoring the anti diastereomer. For example, the reaction of various aldehydes with an allylic bromide in the presence of a chiral ligand can deliver products with good diastereomeric ratios and excellent enantioselectivity. nih.gov
The stereochemistry of the starting allylic alcohol also plays a significant role in directing the stereochemical outcome of subsequent reactions. For instance, the epoxidation of allylic alcohols can proceed with high diastereoselectivity, where the hydroxyl group directs the epoxidizing agent to one face of the double bond. mdpi.comresearchgate.net
Role of the Trimethylsilyl (B98337) Group in Stereodirection
The trimethylsilyl (TMS) group in this compound is not merely a placeholder; it plays a significant role in directing the stereochemical course of reactions. Its large steric bulk influences the conformational preferences of the molecule, which in turn affects the facial selectivity of approaching reagents. wikipedia.org This phenomenon, known as allylic strain, can dictate the preferred trajectory of attack on the double bond. wikipedia.org
The silyl group can act as a stereocontrol element in several ways:
Steric Hindrance: The bulky TMS group can block one face of the molecule, forcing an incoming reagent to attack from the less hindered side. This is a common strategy for achieving high diastereoselectivity in reactions such as hydroboration and epoxidation. wikipedia.org
Electronic Effects: The electropositive nature of silicon can influence the electronic properties of the adjacent double bond, potentially affecting the regioselectivity and stereoselectivity of certain reactions. foster77.co.uk
Intramolecular Delivery: In some cases, the silyl group can be transferred intramolecularly, leading to the formation of a new stereocenter with a defined configuration. foster77.co.uk
Studies on intramolecular oxymercurations of γ-hydroxyalkenes with a remote allylic silyloxy group have shown that the silyl group can exert significant stereocontrol, leading to high diastereoselectivity in the formation of cyclic ethers. acs.org The combination of the alkene geometry and the nature of the silyl protecting group was found to be crucial for achieving high selectivity. acs.org
Absolute Configuration Determination Methodologies
Determining the absolute configuration of the chiral center in this compound is essential for understanding and utilizing its stereochemical properties. Several methodologies are available for this purpose.
One common and powerful technique is NMR spectroscopy using chiral derivatizing agents . nih.govacs.orgresearchgate.netresearchgate.net The chiral alcohol is reacted with a chiral silylating reagent to form a mixture of diastereomeric siloxanes. nih.govacs.org These diastereomers are no longer mirror images and will exhibit different chemical shifts in their ¹H or ¹³C NMR spectra. By analyzing these differences, the absolute configuration of the original alcohol can be determined. nih.govacs.orgresearchgate.net
X-ray crystallography is another definitive method for determining absolute configuration. taylorandfrancis.comweizmann.ac.il If a suitable single crystal of an enantiomerically pure derivative of this compound can be obtained, its three-dimensional structure can be determined with high precision, unambiguously establishing the absolute stereochemistry. taylorandfrancis.comnih.gov While obtaining suitable crystals can be a challenge, this method provides the most reliable structural information.
| Methodology | Principle | Application | Reference |
| NMR with Chiral Silylating Reagents | Formation of diastereomers with distinct NMR signals. | Determination of absolute stereochemistry of chiral allylic alcohols. | nih.govacs.org |
| X-ray Crystallography | Direct visualization of the three-dimensional structure. | Unambiguous determination of absolute configuration of crystalline derivatives. | taylorandfrancis.comnih.gov |
Reactivity and Mechanistic Pathways of 3 Trimethylsilyl 3 Buten 2 Ol
Transformations Involving the Hydroxyl Group
The hydroxyl group of 3-trimethylsilyl-3-buten-2-ol can undergo various reactions typical of secondary alcohols, including oxidation, and the formation of ethers and esters. These transformations are crucial for its use in multi-step synthetic sequences.
Oxidation to 3-Trimethylsilyl-3-buten-2-one
The oxidation of the secondary alcohol in this compound to the corresponding ketone, 3-trimethylsilyl-3-buten-2-one, is a key transformation. orgsyn.orglookchem.com This reaction is commonly achieved using chromium-based reagents. For instance, a solution of chromium trioxide and sulfuric acid in acetone, known as the Jones reagent, can be used to effectively oxidize the alcohol. orgsyn.orglookchem.comprepchem.com The reaction is typically carried out at low temperatures, such as in an ice-water bath, to control the reaction's exothermicity. orgsyn.orglookchem.com
Another method involves Swern oxidation. However, this method can sometimes lead to the formation of a 1,4-adduct as a byproduct, arising from the addition of dimethyl sulfide (B99878) to the resulting enone. ucla.edu To avoid this, pyridinium (B92312) chlorochromate (PCC) can be employed as the oxidizing agent, which has been shown to provide the desired enone in high yield. ucla.edu
The resulting α-silylated vinyl ketone, 3-trimethylsilyl-3-buten-2-one, is a valuable Michael acceptor in various annulation reactions, including Robinson annulations, for the synthesis of bicyclic and polycyclic ketones. enamine.net
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Notes |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | 3-Trimethylsilyl-3-buten-2-one | Common and effective method. orgsyn.orglookchem.com |
| Swern Oxidation | 3-Trimethylsilyl-3-buten-2-one | Can produce a 1,4-adduct byproduct. ucla.edu |
| Pyridinium Chlorochromate (PCC) | 3-Trimethylsilyl-3-buten-2-one | Avoids the formation of the 1,4-adduct. ucla.edu |
Formation of Ethers and Esters
The hydroxyl group of this compound can be converted into ethers and esters, which can serve as protecting groups or introduce new functionalities.
Ether Formation: The formation of silyl (B83357) ethers is a common strategy to protect the hydroxyl group during subsequent reactions. For example, reaction with a silylating agent can yield a silyl ether. fishersci.com
Ester Formation: Esterification of the alcohol can be achieved by reacting it with a carboxylic acid or its derivative. For example, reaction with 3-nitrobenzoic acid in the presence of a suitable coupling agent or catalyst would yield the corresponding 3-nitrobenzoate ester. mdpi.com These ester derivatives can be useful for further synthetic manipulations or for analytical purposes.
Derivatization for Synthetic Applications
Derivatization of the hydroxyl group is a key strategy in synthetic organic chemistry. fishersci.com For this compound, this can involve converting the hydroxyl group into a better leaving group to facilitate substitution reactions or for use in analytical techniques like gas chromatography. fishersci.comd-nb.info For instance, conversion to a sulfonate ester would make the position more susceptible to nucleophilic attack.
Reactions at the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is electron-rich and participates in various addition and cycloaddition reactions. The presence of the allylic hydroxyl group and the trimethylsilyl (B98337) group influences the regiochemistry and stereochemistry of these reactions.
Electrophilic Additions and their Regio/Stereochemistry
Electrophilic addition to the double bond of this compound is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. lumenlearning.com This is due to the formation of the more stable carbocation intermediate. The trimethylsilyl group can exert a significant directing effect in these reactions. The stereochemistry of the addition can be influenced by the existing stereocenter at the alcohol-bearing carbon.
Electrophilic substitution reactions of vinylsilanes are known to be stereospecific, allowing for the synthesis of various vinyl derivatives with defined stereochemistry. mcgill.ca
Cycloaddition Reactions (e.g., [3+2] Annulations of Allylic Silanes)
Allylic silanes like this compound are valuable partners in cycloaddition reactions.
[3+2] Annulations: These compounds can participate in [3+2] annulation reactions to form five-membered rings. acs.org For example, the reaction of allylic silanes with chlorosulfonyl isocyanate can lead to the stereoselective synthesis of γ-butyrolactones. acs.org In some cases, electrochemical oxidation can be used to facilitate [3+2] annulations to form heterocycles like 1,2,4-triazoles. researchgate.net
Diels-Alder Reactions: While this compound itself is not a diene, its derivative, 3-trimethylsilyl-3-buten-2-one, can be converted into a bis(trimethylsilyl) diene which can then participate in Diels-Alder reactions. enamine.net These cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. academie-sciences.fr
Hydrosilylation and Other Catalytic Transformations
The vinyl group in this compound is susceptible to hydrosilylation, a reaction that involves the addition of a silicon-hydrogen bond across the double bond. This process is typically catalyzed by transition metal complexes, with platinum-based catalysts being particularly effective. mdpi.com The reaction can lead to the formation of various isomers, and the regioselectivity is influenced by the catalyst and the nature of the hydrosilane used. mdpi.com
Ruthenium complexes, such as RuHCl(CO)(PPh₃)₃, have also been employed to catalyze the hydrosilation of related vinylsilanes, leading to a mixture of products. acs.org These catalytic cycles can be complex, involving steps like oxidative addition, insertion, and reductive elimination. acs.org
Beyond hydrosilylation, other catalytic transformations can be envisioned. For instance, the allylic alcohol moiety can undergo isomerization to the corresponding ketone, 3-trimethylsilyl-3-buten-2-one, a reaction that can be promoted by ruthenium catalysts. rsc.org This ketone is a versatile building block in its own right, participating in various annulation reactions. thieme-connect.deenamine.net
Reactivity of the Carbon-Silicon Bond
The carbon-silicon (C-Si) bond in this compound is a key site of reactivity, enabling a variety of synthetic transformations. The cleavage of this bond can be achieved through several pathways, including protodesilylation, oxidative cleavage, and transmetalation.
Protodesilylation Pathways
Protodesilylation involves the cleavage of the C-Si bond by a proton source, typically an acid. This reaction proceeds with retention of the double bond's configuration. bac-lac.gc.ca The mechanism of protodesilylation of vinylsilanes is understood to involve a cationic intermediate. lookchem.comrsc.org The reaction can be catalyzed by transition metals like palladium chloride, which facilitates the desilylation of cyclic vinylsilanes in alcoholic solvents. core.ac.uk For this compound, protodesilylation would lead to the formation of 3-buten-2-ol.
Oxidative Cleavage of the C-Si Bond (Tamao-Fleming Oxidation and Variants)
The Tamao-Fleming oxidation provides a powerful method for converting a carbon-silicon bond into a carbon-oxygen bond, effectively transforming an organosilane into an alcohol. jk-sci.comwikipedia.org This reaction is stereospecific, with retention of configuration at the carbon center. jk-sci.comwikipedia.org The Fleming part of the oxidation typically involves a more robust arylsilane which is activated to a halosilane prior to oxidation, while the Tamao protocol often utilizes a silyl group with existing heteroatom substitution. wikipedia.orgorganic-chemistry.org
In the context of this compound, the trimethylsilyl group is not ideal for direct Tamao-Fleming oxidation under standard conditions which often require more activating groups on the silicon. However, variants of this oxidation exist. The oxidation of the C-Si bond can be achieved using hydrogen peroxide or a peroxy acid, often in the presence of a fluoride (B91410) source or under acidic or basic conditions. jk-sci.comnih.gov The reaction proceeds through the formation of a pentacoordinate silicon intermediate. organic-chemistry.org Successful oxidation of this compound would yield 1,2,3-butanetriol (B1208628) after workup. A related transformation is the oxidation of the corresponding ketone, 3-trimethylsilyl-3-buten-2-one, which can be prepared by the oxidation of this compound. thieme-connect.de
| Oxidation Method | Reagents | Product from this compound |
| Tamao-Fleming Oxidation | H₂O₂, fluoride source or peracid | 1,2,3-Butanetriol |
| Chromic Acid Oxidation | CrO₃, H₂SO₄, acetone | 3-Trimethylsilyl-3-buten-2-one thieme-connect.de |
Transmetalation Reactions
Transmetalation involves the transfer of the vinyl group from silicon to another metal. This process is a cornerstone of many cross-coupling reactions. While the trimethylsilyl group is generally unreactive, its transmetalation can be facilitated by activators like fluoride ions. acs.orgnih.gov Theoretical studies have shown that fluoride accelerates the transmetalation between vinylsilanes and palladium(II) complexes by forming a hypervalent silicon intermediate, which stabilizes the transition state. acs.orgnih.govresearchgate.net
Rhodium complexes can also mediate the transmetalation of vinylsilanes without the need for an external promoter, leading to the formation of vinylrhodium intermediates that can participate in further reactions, such as acylation. oup.com The transmetalation of this compound could generate a vinylmetallic species that could then be used in various carbon-carbon bond-forming reactions.
Rearrangements and Intramolecular Processes
The structure of this compound and its derivatives allows for various rearrangement reactions, particularly those involving the silyl group and the allylic system.
Sigmatropic Rearrangements of Silyl Ethers
The silyl ether derived from this compound can potentially undergo sigmatropic rearrangements. jk-sci.com For instance, oup.comntu.edu.sg-sigmatropic rearrangements of allylic silyl ethers can be catalyzed by transition metals, leading to the migration of the silyloxy group. rsc.org While direct evidence for sigmatropic rearrangements of the silyl ether of this compound is not prevalent in the searched literature, related systems demonstrate the feasibility of such processes. For example, the treatment of trimethylsilyl ethers of certain butenols with fluoride can induce anion-accelerated oup.comntu.edu.sg sigmatropic rearrangements in the gas phase. researchgate.net
Furthermore, rearrangements of homoallylic ethers in the presence of a silylene source can lead to silylmethyl allylic silanes, although this involves a different substrate class. acs.org The propensity for rearrangement is highly dependent on the specific substrate and reaction conditions.
Applications of 3 Trimethylsilyl 3 Buten 2 Ol in Complex Molecule Synthesis
Utilization as a Versatile Chiral Building Block
Enantiomerically pure allylic alcohols are highly prized in asymmetric synthesis, serving as foundational components for creating stereochemically complex molecules. researchgate.net (S)-3-Trimethylsilyl-3-buten-2-ol, as a chiral building block, offers a scaffold with multiple functional handles that can be manipulated stereoselectively. The chirality at the C2 position can direct the stereochemical outcome of subsequent reactions, influencing the formation of new stereocenters.
The synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, a direct precursor to the title compound via stereospecific reduction, is achieved with high efficiency through the asymmetric reduction of the corresponding ketone using biocatalysts like Candida parapsilosis. researchgate.net This biocatalytic approach provides access to the chiral alcohol with high enantiomeric excess (>99.9% e.e.). researchgate.net The resulting chiral propargyl alcohol can then be stereoselectively reduced to 3-trimethylsilyl-3-buten-2-ol, preserving the critical stereocenter. This chiral allylic alcohol is a key starting material for building more complex structures, such as those found in oxygenated terpenoids and other natural products. acs.org
Role as an Advanced Synthetic Intermediate in Total Synthesis
The strategic importance of this compound and its derivatives is highlighted by their use as key intermediates in the total synthesis of bioactive natural products. The controlled introduction of its unique structural motifs is crucial for achieving the final target molecule.
A notable application is in the synthesis of analogs of Salinosporamide A, a potent proteasome inhibitor. In this context, an ester derived from the related (S)-4-trimethylsilyl-3-butyn-2-ol was employed as a chiral auxiliary in a critical Mukaiyama aldol (B89426) reaction. nih.gov This step established the desired stereochemistry early in the synthetic sequence. The butynol (B8639501) derivative is readily prepared from 4-trimethylsilyl-3-butyn-2-one via asymmetric hydrogenation. nih.gov The subsequent transformation of the alkyne to a vinylsilane, as present in this compound, is a standard synthetic operation, demonstrating its role as a latent form of this critical intermediate.
Another example is the synthesis of (+)-elaeokanine A, an indolizidine alkaloid. The synthesis utilized a derivative, (E)-4-bromo-1-iodo-1-trimethylsilyl-1-butene, which originates from chemistry related to silylated butenol (B1619263) and butynol precursors. researchgate.net These examples underscore how the silylated four-carbon backbone serves as a linchpin in convergent synthetic strategies, enabling the efficient assembly of complex natural products.
Precursor for α-Silylated Vinyl Ketones as Michael Acceptors
One of the most powerful applications of this compound is its role as a direct precursor to 3-trimethylsilyl-3-buten-2-one. orgsyn.orglookchem.com This α-silylated vinyl ketone is a highly versatile Michael acceptor, a class of reagents crucial for forming carbon-carbon bonds. enamine.net
The oxidation of this compound, often using a Jones oxidation (chromium trioxide in sulfuric acid and acetone), efficiently yields the corresponding ketone. orgsyn.orglookchem.com
Table 1: Synthesis of 3-Trimethylsilyl-3-buten-2-one
| Precursor | Reagents | Product | Yield |
|---|
This table is based on a documented organic synthesis procedure. orgsyn.orglookchem.com
Once formed, 3-trimethylsilyl-3-buten-2-one participates in regioselective Michael additions with a wide array of nucleophiles, including enolates, organocuprates, and Grignard reagents. enamine.net The presence of the trimethylsilyl (B98337) group activates the double bond towards nucleophilic attack and provides a handle for further synthetic transformations, such as in Peterson olefination reactions. enamine.net
Strategic Implementation in Annulation and Cascade Reactions
As the precursor to the reactive 3-trimethylsilyl-3-buten-2-one, this compound plays a pivotal role in annulation strategies, particularly the Robinson annulation. enamine.net This classic ring-forming sequence involves a Michael addition followed by an intramolecular aldol condensation to construct a six-membered ring. The use of 3-trimethylsilyl-3-buten-2-one in this context allows for the efficient synthesis of bicyclic and polycyclic ketone systems, which are common cores of many natural products. enamine.net
The vinylsilane functionality is also instrumental in other cascade reactions. For instance, vinylsilanes can participate in tandem Prins cyclizations. In a related example, 4-trimethylsilylpent-4-en-2-ol undergoes a tandem addition and silyl-Prins cyclization with an aldehyde to form a substituted dihydropyran stereoselectively. beilstein-journals.org This highlights the potential of the vinylsilyl group in this compound to engage in complex, multi-step transformations initiated by a single event, leading to rapid increases in molecular complexity.
Development as a Chiral Auxiliary for Diastereocontrol
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The auxiliary is then removed after it has served its purpose.
The chiral nature of enantiopure this compound allows it to function as a chiral auxiliary, particularly when esterified to a prochiral acid. The resulting steric environment around the reactive center can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thus inducing high diastereoselectivity.
This principle was demonstrated effectively using the closely related (S)-4-trimethylsilyl-3-butyn-2-ol. nih.gov When this chiral alcohol was esterified with a pyrrole (B145914) carboxylic acid, the resulting ester directed a subsequent Mukaiyama aldol reaction to produce predominantly one of four possible diastereomers. nih.gov The reaction between the pyrrole ester and cyclohexanecarboxaldehyde (B41370) yielded the desired anti aldol product with high diastereoselectivity. nih.gov
Table 2: Diastereoselective Mukaiyama Aldol Reaction Using a Chiral Auxiliary
| Pyrrole Ester Substrate | Aldehyde | Diastereomeric Ratio (anti:syn) |
|---|---|---|
| Methyl Ester | Cyclohexanecarboxaldehyde | 20:1 |
This table summarizes the findings on diastereoselectivity in a key aldol reaction. nih.gov
The success of the butynol derivative as a chiral auxiliary provides a strong basis for the application of the corresponding butenol, this compound, in similar diastereoselective transformations. The defined stereocenter of the alcohol provides the necessary chiral information to guide the formation of new stereocenters with high fidelity.
Spectroscopic Characterization for Structural Elucidation of 3 Trimethylsilyl 3 Buten 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si for organosilicon compounds, a detailed map of the molecular structure can be constructed.
In the ¹H NMR spectrum of 3-Trimethylsilyl-3-buten-2-ol, distinct signals corresponding to each unique proton environment are expected. The structure contains five key types of protons: the trimethylsilyl (B98337) (TMS) group protons, the vinylic (=CH₂) protons, the methine proton (-CH(OH)-), the hydroxyl (-OH) proton, and the methyl (-CH₃) protons adjacent to the methine carbon.
-Si(CH₃)₃ Protons: The nine equivalent protons of the trimethylsilyl group are expected to produce a sharp singlet, typically appearing in the upfield region of the spectrum (around 0.1-0.2 ppm), due to the electropositive nature of silicon.
Vinylic (=CH₂) Protons: The two terminal alkene protons are diastereotopic and thus chemically non-equivalent. They are expected to appear as two distinct signals in the range of 5.5-6.0 ppm. Each signal would likely be a doublet due to geminal coupling to each other.
Methine (-CH(OH)-) Proton: The proton on the carbon bearing the hydroxyl group is anticipated to resonate as a quartet in the range of 4.2-4.5 ppm, split by the three adjacent methyl protons.
Methyl (-CH₃) Protons: The three protons of the methyl group attached to the stereocenter will likely appear as a doublet around 1.2-1.4 ppm, resulting from coupling with the single methine proton.
Hydroxyl (-OH) Proton: The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature. It may appear anywhere from 1.5 to 4.0 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| -Si(CH₃)₃ | ~0.15 | Singlet (s) | 9H |
| -CH₃ | ~1.3 | Doublet (d) | 3H |
| -OH | Variable (e.g., ~2.1) | Broad Singlet (br s) | 1H |
| -CH(OH)- | ~4.3 | Quartet (q) | 1H |
| =CH₂ | ~5.7 and ~5.9 | Doublets (d) | 2H (1H each) |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct carbon signals are predicted.
Trimethylsilyl Carbons (-Si(CH₃)₃): The three equivalent methyl carbons of the TMS group would produce a single signal at a high-field position, typically around 0 ppm.
Methyl Carbon (-CH₃): The methyl carbon adjacent to the hydroxyl-bearing carbon is expected in the range of 20-25 ppm.
Methine Carbon (-CH(OH)-): The carbon atom bonded to the hydroxyl group would appear in the characteristic range for secondary alcohols, approximately 65-70 ppm.
Vinylic Carbons (=C and =CH₂): The two sp²-hybridized carbons of the double bond will have distinct chemical shifts. The terminal =CH₂ carbon is expected around 115-120 ppm, while the quaternary carbon attached to the silyl (B83357) group (=C(Si)-) would be further downfield, potentially in the 145-150 ppm region.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -Si(CH₃)₃ | ~0 |
| -CH₃ | ~23 |
| -CH(OH)- | ~68 |
| =CH₂ | ~118 |
| =C(Si)- | ~148 |
²⁹Si NMR spectroscopy is a powerful tool specifically for characterizing organosilicon compounds. huji.ac.il It provides direct evidence for the presence and chemical environment of the silicon atom. The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to it. unige.ch For a trimethylsilyl group attached to a vinylic carbon, a single resonance is expected. The chemical shift for such a structure is predicted to be in the range of -5 to -10 ppm relative to the standard tetramethylsilane (B1202638) (TMS). uni-muenchen.de This analysis definitively confirms the C-Si bond and the integrity of the silyl group within the molecule.
Table 3: Predicted ²⁹Si NMR Spectral Data for this compound
| Silicon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -Si(CH₃)₃ | -5 to -10 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.
C-H Stretches: Absorptions around 2850-3000 cm⁻¹ correspond to sp³ C-H stretching (from methyl and methine groups), while sp² C-H stretching from the vinylic group is expected just above 3000 cm⁻¹.
C=C Stretch: A medium-intensity peak in the 1620-1680 cm⁻¹ region would indicate the presence of the carbon-carbon double bond.
C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol is expected to appear as a strong peak in the 1050-1150 cm⁻¹ range.
Si-C Vibrations: The trimethylsilyl group exhibits characteristic vibrations, including a strong Si-C symmetric deformation (or "umbrella" mode) around 1250 cm⁻¹ and Si-C stretching bands typically found between 750 and 860 cm⁻¹.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch | 3200-3600 | Strong, Broad |
| sp² C-H | Stretch | 3010-3100 | Medium |
| sp³ C-H | Stretch | 2850-3000 | Medium-Strong |
| C=C | Stretch | 1620-1680 | Medium |
| Si-CH₃ | Symmetric Deformation | ~1250 | Strong |
| C-O | Stretch | 1050-1150 | Strong |
| Si-C | Stretch | 750-860 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₇H₁₆OSi), the molecular weight is 144.29 g/mol .
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 144. The fragmentation pattern would be highly informative:
[M-15]⁺: A peak at m/z 129, corresponding to the loss of a methyl group (•CH₃) from the TMS moiety, is a common fragmentation for silylated compounds. nih.gov
[M-43]⁺: Loss of a propyl fragment or C₃H₇ could lead to a peak at m/z 101.
[Si(CH₃)₃]⁺: A very prominent peak at m/z 73 is the hallmark of compounds containing a trimethylsilyl group, corresponding to the stable [Si(CH₃)₃]⁺ cation.
Other significant fragments may arise from cleavage adjacent to the oxygen atom or rearrangement pathways. For comparison, the isomeric compound 3-buten-2-ol, TMS ether also shows a prominent peak at m/z 129. nih.govnist.gov
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Identity of Lost Neutral |
|---|---|---|
| 144 | [C₇H₁₆OSi]⁺ | Molecular Ion (M⁺) |
| 129 | [M - CH₃]⁺ | •CH₃ |
| 73 | [Si(CH₃)₃]⁺ | •C₄H₉O |
X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)
X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. As this compound is expected to be a liquid at standard conditions, this method is not applicable for its direct structural analysis. However, should a solid, crystalline derivative of this alcohol be synthesized (for example, through esterification with a suitable carboxylic acid that yields a solid product), X-ray crystallography could be employed. This would provide unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state. To date, no such crystallographic data for derivatives of this compound is available in the public domain.
Computational and Theoretical Investigations of 3 Trimethylsilyl 3 Buten 2 Ol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. For 3-trimethylsilyl-3-buten-2-ol, methods like Density Functional Theory (DFT) would be employed to elucidate properties such as molecular orbital energies, electron density distribution, and the nature of the frontier molecular orbitals (HOMO and LUMO).
The electronic structure is significantly influenced by the interplay between the hydroxyl group, the carbon-carbon double bond, and the trimethylsilyl (B98337) group. The silicon atom, being less electronegative than carbon, can influence the electronic environment through hyperconjugation and σ-π interactions.
Key aspects that would be investigated include:
Molecular Orbital (MO) Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting reactivity. The HOMO is likely to be associated with the π-system of the double bond, while the LUMO would be the corresponding π* antibonding orbital. The presence of the trimethylsilyl group would be expected to modulate the energies of these orbitals.
Electron Density and Electrostatic Potential: Calculations would reveal the distribution of electron density, highlighting nucleophilic and electrophilic regions of the molecule. The oxygen atom of the hydroxyl group would be a region of high electron density, while the adjacent carbon and the silicon atom would be relatively electron-deficient.
Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into hyperconjugative interactions. A key interaction to investigate would be the donation of electron density from the σ(C-Si) bond to the π*(C=C) orbital, which can influence the stability and reactivity of the double bond.
A hypothetical table of calculated electronic properties for this compound, based on DFT calculations (e.g., at the B3LYP/6-31G* level of theory), might look as follows. It is important to note that this is an illustrative example, as specific literature data is not available.
| Property | Hypothetical Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | +1.2 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | ~2.1 D | Reflects the overall polarity of the molecule. |
Mechanistic Probing of Key Reactions via Transition State Analysis
Transition state theory is a cornerstone of computational reaction chemistry. By locating and characterizing the transition state structure for a given reaction, chemists can calculate activation energies and gain insight into the reaction mechanism. For this compound, several reactions could be computationally investigated.
One key reaction would be the oxidation of the secondary alcohol to the corresponding ketone, 3-trimethylsilyl-3-buten-2-one. Computational analysis could compare different oxidation mechanisms, for instance, using chromic acid. The calculations would involve mapping the potential energy surface, locating the reactant, transition state, and product structures, and calculating the activation energy barrier. This would help in understanding the feasibility and kinetics of the reaction.
Another area of interest would be electrophilic additions to the double bond . The regioselectivity of such reactions (i.e., whether the electrophile adds to the carbon bearing the silyl (B83357) group or the other sp2 carbon) could be predicted by analyzing the stability of the resulting carbocation intermediates or by examining the transition states leading to the two possible products.
A representative data table for a hypothetical transition state analysis of the oxidation of this compound is presented below.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
| Initial complex formation | -5.2 | Formation of a pre-reaction complex between the alcohol and the oxidant. |
| Hydrogen abstraction | +15.8 | The rate-determining step involving the breaking of a C-H bond. |
| Product release | -25.0 | Exergonic release of the ketone product. |
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and conformational preferences of this compound are governed by a combination of steric and stereoelectronic effects. The molecule has several rotatable bonds, including the C-C bond between the chiral center and the double bond, and the C-O bond of the alcohol.
Conformational analysis would involve systematically rotating these bonds and calculating the relative energies of the resulting conformers. This would identify the lowest energy (most stable) conformations. The bulky trimethylsilyl group would play a significant role in dictating the preferred spatial arrangements to minimize steric hindrance.
Stereoelectronic effects are subtle, yet powerful, interactions between orbitals that influence molecular geometry and reactivity. wikipedia.org In this compound, a key stereoelectronic interaction to consider is hyperconjugation involving the C-Si bond. The σ orbital of the C-Si bond can act as a donor, interacting with acceptor orbitals like the π* of the C=C bond. This interaction is maximized when the orbitals are properly aligned, which can influence the rotational barrier around the C-C single bond and affect the stability of certain conformations. wikipedia.org Such effects can sometimes override steric considerations. wikipedia.org
Prediction of Reactivity and Selectivity Profiles
By integrating the findings from electronic structure analysis, mechanistic studies, and conformational analysis, a comprehensive reactivity and selectivity profile for this compound can be computationally predicted.
Reactivity: The HOMO-LUMO gap can be used as a descriptor of chemical reactivity. A smaller gap generally implies higher reactivity. jocpr.com The calculated electrostatic potential map would indicate the most likely sites for nucleophilic and electrophilic attack. The electron-rich oxygen atom and the π-bond would be susceptible to electrophilic attack, while the carbon attached to the oxygen would be a site for nucleophilic attack.
Selectivity:
Regioselectivity: In reactions involving the double bond, the directing effect of the trimethylsilyl group would be a key factor. The stability of intermediates, as calculated by quantum chemical methods, would be used to predict the regiochemical outcome of reactions like hydroboration-oxidation or epoxidation.
Stereoselectivity: For reactions involving the chiral center, computational modeling could predict the diastereoselectivity of reactions. For example, in the reduction of the corresponding ketone, computational analysis could predict which diastereomer of the alcohol would be preferentially formed by calculating the transition state energies for attack from the two different faces of the carbonyl group.
The following table summarizes the predicted reactivity at different sites of the molecule based on general computational chemistry principles.
| Molecular Site | Type of Reaction | Controlling Factors | Predicted Outcome |
| Hydroxyl Group | Oxidation, Esterification | Steric hindrance from TMS group, electronic effects | Will undergo typical alcohol reactions, but rates may be influenced by the bulky silyl group. |
| Carbon-Carbon Double Bond | Electrophilic Addition | Silyl group directing effects (β-silyl effect), steric hindrance | Addition will likely be regioselective due to the electronic influence of the silicon atom. |
| Allylic Position | Radical Reactions | C-H bond strength, stability of the resulting radical | Susceptible to allylic substitution reactions. |
Future Research Directions and Unexplored Reactivity of 3 Trimethylsilyl 3 Buten 2 Ol
Catalyst Development for Enhanced Selectivity
The presence of a stereocenter and two reactive functional groups in 3-trimethylsilyl-3-buten-2-ol makes the development of selective catalytic processes a primary area for future research. Enhanced control over enantioselectivity, diastereoselectivity, and regioselectivity would significantly broaden the compound's synthetic utility.
Future work could focus on several catalytic strategies:
Kinetic Resolution: As a racemic secondary allylic alcohol, this compound is an ideal candidate for kinetic resolution. Research into biocatalytic methods, employing flavin-dependent oxidases, could provide an environmentally benign route to enantiomerically pure forms of the alcohol and its corresponding ketone. nih.gov These enzymes have shown high enantioselectivity (E-values >200) for other secondary allylic alcohols. nih.gov Similarly, chemical methods like catalytic enantioselective dibromination or haloazidation, which have been successfully applied to other allylic alcohols, could be adapted. nih.govacs.org
Enantioselective Oxidation and Reduction: While the related compound, 4-(trimethylsilyl)-3-butyn-2-one, has been asymmetrically reduced to its corresponding alcohol with high enantioselectivity using biocatalysts, similar studies on the oxidation of this compound are lacking. researchgate.net Developing catalysts for the enantioselective oxidation of one enantiomer would provide access to both the enantiopure alcohol and the corresponding chiral α-silylated vinyl ketone, a valuable synthetic intermediate. acs.org
Regio- and Stereoselective Functionalization: The vinylsilane moiety offers a handle for various transformations. Future catalyst development could target the regio- and stereoselective hydrosilylation or hydroboration of the double bond. organic-chemistry.orgorganic-chemistry.org For instance, copper-catalyzed systems have been shown to be effective for the stereoselective synthesis of vinylsilanes from alkenes and could potentially be adapted for further functionalization of the butenol (B1619263) framework. rsc.org
| Catalytic Approach | Target Selectivity | Potential Catalyst Type | Anticipated Outcome |
|---|---|---|---|
| Kinetic Resolution | Enantioselectivity | Flavin-dependent oxidases, Chiral Titanium-Schiff base complexes | Separation of racemic alcohol into enantiopure alcohol and ketone |
| Asymmetric Allylic Alkylation | Enantioselectivity, Regioselectivity | Chiral Palladium(II) complexes | Synthesis of chiral allylic esters and ethers |
| Directed Hydrogenation | Diastereoselectivity | Homogeneous Rhodium or Iridium catalysts | Selective reduction of the double bond guided by the hydroxyl group |
| Stereoselective Silylation | Stereoselectivity | Copper or Nickel N-heterocyclic carbene (NHC) complexes | Controlled synthesis of specific vinylsilane isomers |
Novel Transformations and Reaction Discoveries
The interplay between the allylic alcohol and vinylsilane functionalities within the same molecule is largely unexplored and represents a fertile ground for discovering novel chemical transformations.
Intramolecular Reactions: The proximity of the hydroxyl and vinylsilyl groups could facilitate novel intramolecular cyclization or rearrangement reactions. For example, acid- or transition-metal catalysis might induce a silyl-assisted Nazarov-type cyclization or a nih.govpnas.org-sigmatropic rearrangement of the silyl (B83357) group, leading to new molecular scaffolds.
Cross-Coupling Reactions: Vinylsilanes are well-established partners in Hiyama cross-coupling reactions. nih.gov The development of conditions for the efficient coupling of this compound (or its derivatives) with aryl, heteroaryl, or alkyl halides would provide a direct route to highly substituted allylic alcohols. This would be particularly valuable for creating libraries of complex molecules.
Electrophilic Additions and Cycloadditions: The vinylsilane moiety is known to direct electrophilic attack to the α-carbon, with subsequent loss of the silyl group, providing a regio- and stereoselective route to substituted alkenes. chemtube3d.com Exploring reactions with a wide range of electrophiles could yield novel functionalized allylic alcohols. Furthermore, the electron-rich nature of the vinylsilane double bond could be exploited in cycloaddition reactions, such as [3+2] cycloadditions, to construct functionalized five-membered rings. enamine.net
Oxidative Transformations: Beyond simple oxidation to the ketone, the silyl group can be transformed into a hydroxyl group via Tamao-Fleming oxidation. nih.gov Applying this reaction to derivatives of this compound could provide access to poly-hydroxylated compounds that would be otherwise difficult to synthesize.
| Reaction Class | Functional Group Involved | Potential Reagents/Catalysts | Expected Product Type |
|---|---|---|---|
| Hiyama Cross-Coupling | Vinylsilane | Palladium catalysts, Fluoride (B91410) source | Aryl- or Alkyl-substituted allylic alcohols |
| Tamao-Fleming Oxidation | Trimethylsilyl (B98337) | H₂O₂, Base, Fluoride source | 1,2-Diol derivatives |
| Silyl-Prins Cyclization | Both (intramolecular) | Lewis acids (e.g., TiCl₄, SnCl₄) | Functionalized silacyclohexanes |
| Gold-Catalyzed Reactions | Vinylsilane | Gold(I) or Gold(III) complexes | Skipped dienes or enynes nih.gov |
| Asymmetric Allylic Substitution | Allylic Alcohol | Iridium or Copper catalysts with chiral ligands | Chiral amines, ethers, or carbon-linked structures |
Integration into Flow Chemistry and Automation
The translation of synthetic routes involving this compound to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. amt.uksyrris.com
Many reactions involving organosilicon compounds or allylic alcohols can be hazardous or require precise control of reaction parameters, making them ideal candidates for flow chemistry. For instance, Grignard reactions, often used in the synthesis of such compounds, can be managed more safely in a continuous reactor. amt.ukorgsyn.org Future research could focus on developing telescoped, multi-step flow syntheses that use this compound as a starting material, minimizing the need for isolation and purification of intermediates. syrris.com
Automated synthesis platforms, which utilize pre-packaged reagent cartridges for common transformations like Suzuki couplings, amide bond formation, and protection/deprotection sequences, could dramatically accelerate the synthesis of compound libraries derived from this building block. sigmaaldrich.comsigmaaldrich.com Integrating the unique reactivity of the vinylsilane (e.g., Hiyama coupling) or the allylic alcohol (e.g., allylic substitution) into these automated systems would be a significant step forward, enabling high-throughput synthesis of novel and complex molecules for screening purposes. ucla.edu
Advanced Applications in Medicinal Chemistry and Materials Science (as building block, not product)
The true potential of this compound lies in its utility as a versatile building block for the construction of high-value molecules. ebsco.comwikipedia.org
Medicinal Chemistry: The incorporation of silicon into drug candidates can favorably alter their physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacological profiles. researchgate.netacs.org this compound serves as a trifunctional, sp³-rich scaffold, which is highly desirable in modern drug discovery for creating molecules with greater three-dimensionality to "escape from flatland". illinois.edu The vinylsilane can act as a stable linchpin for late-stage functionalization via cross-coupling, while the alcohol provides a handle for attaching other fragments or pharmacophores.
Materials Science: Vinylsilanes are widely used as monomers and coupling agents in polymer chemistry. wikipedia.orgpowerchemgroup.com The vinyl group of this compound can participate in polymerization reactions, while the hydroxyl group can be used to modify polymer backbones or to graft the molecule onto surfaces, creating functionalized materials. For example, its derivatives could be used to create new silicon-containing polymers or hybrid organic-inorganic materials with tailored properties. Allyl ethers, which can be readily formed from the alcohol, are also valuable in materials science for functionalization via hydrosilylation or thiol-ene "click chemistry". mdpi.com
| Field | Role of Building Block | Key Functional Group(s) | Potential Final Product Class |
|---|---|---|---|
| Medicinal Chemistry | 3D Scaffold / Linchpin | Allylic Alcohol, Vinylsilane | Complex sp³-rich drug candidates, PROTACs |
| Agrochemicals | Chiral Precursor | Chiral Center, Allylic Alcohol | Enantiomerically pure pesticides or herbicides |
| Polymer Science | Functional Monomer / Cross-linker | Vinylsilane | Silicon-containing polymers, co-polymers |
| Materials Science | Surface Modifier / Coupling Agent | Vinylsilane, Hydroxyl | Functionalized nanoparticles, hybrid organic-inorganic materials |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the structure of 3-Trimethylsilyl-3-buten-2-OL?
- Methodological Answer :
- 1D and 2D NMR are critical for resolving the carbon-silicon coupling and verifying the position of the trimethylsilyl group. Proton NMR can identify allylic hydrogen environments, while NMR distinguishes silicon-induced deshielding effects.
- IR spectroscopy helps confirm hydroxyl (-OH) and alkene (C=C) functional groups.
- Mass spectrometry (EI or ESI) validates molecular weight and fragmentation patterns, particularly for silicon-containing fragments .
Q. What are the optimal reaction conditions for synthesizing this compound?
- Methodological Answer :
- Supercritical CO has been used for similar silylated alcohols to enhance reaction efficiency and reduce byproducts (e.g., 3-methyl-3-buten-1-ol synthesis at 132°C and 10 MPa) .
- Catalytic systems : Zinc or molybdenum complexes may stabilize intermediates in silylation reactions, as demonstrated in prenol synthesis .
- Temperature control : Maintain ≤140°C to prevent thermal decomposition of the trimethylsilyl group .
Q. How does the trimethylsilyl group affect the compound’s physical properties compared to non-silylated analogs?
- Methodological Answer :
- Boiling Point : The trimethylsilyl group increases hydrophobicity, reducing boiling points relative to non-silylated alcohols (e.g., 4-Trimethylsilyl-3-butyn-2-ol boils at 76°C vs. 98–140°C for methylbutenols) .
- Density : Silylation lowers density (e.g., 0.824–0.85 g/mL for methylbutenols vs. 0.995 g/mL for 4-Trimethylsilyl-3-butyn-2-ol) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in thermal decomposition data for this compound?
- Methodological Answer :
- Kinetic modeling : Apply mechanisms from 3-methyl-2-butenol pyrolysis studies, where competing pathways (radical vs. concerted) are temperature-dependent. Adjust Arrhenius parameters for silicon’s electron-donating effects .
- Thermodynamic validation : Cross-reference experimental decomposition products (e.g., CO, CHSi derivatives) with DFT-calculated transition states .
Q. What strategies mitigate side reactions during catalytic hydrogenation of this compound?
- Methodological Answer :
- Catalyst selection : Use Lindlar catalyst or ligand-modified Pd nanoparticles to avoid over-reduction of the alkene while preserving the silyl group .
- Solvent effects : Polar aprotic solvents (e.g., THF) minimize siloxane formation by reducing nucleophilic attack on the silyl group .
Q. How does the trimethylsilyl group influence regioselectivity in allylic rearrangements?
- Methodological Answer :
- Steric effects : The bulky trimethylsilyl group directs nucleophilic attack to the less hindered carbon, as observed in allyl rearrangements of 3-methyl-1-penten-4-yn-3-ol .
- Electronic effects : Silicon’s +I effect stabilizes adjacent carbocations, favoring specific intermediates in acid-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
